Glutaconic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Production:

- Microbial fermentation: Researchers are exploring the potential of specific bacteria, like Acidaminococcus fermentans and Clostridium symbiosum, to produce glutaconic acid through the fermentation of glutamic acid. This method offers an alternative to traditional chemical synthesis and could lead to more sustainable production. Source: Production of Glutaconic Acid in a Recombinant Escherichia coli Strain - PMC - NCBI:

Potential as a Building Block for Bio-based Polymers:

- Glutaconic acid's chemical structure makes it a potential candidate for the synthesis of polyamides. These polymers are widely used in various applications, including textiles, engineering plastics, and biomaterials. Research is ongoing to explore its feasibility and optimize the process for efficient production of polyamides from glutaconic acid. Source: Production of Glutaconic Acid in a Recombinant Escherichia coli Strain - PMC - NCBI:

Understanding Metabolic Pathways:

- Glutaconic acid plays a role in some metabolic pathways, particularly in specific bacteria. Studying its involvement in these pathways helps researchers gain deeper insights into the functioning of these organisms and their potential applications in biotechnology and environmental remediation. [Source: Crystal and molecular structure of glutaconic acid. Thomas L and Srikrishnan T. Alkaline Partial Wet Oxidation of Lignin for the Production of Carboxylic Acids. Demesa AG, et al.]

Investigation of Neurotoxicity:

- Research suggests that trans-glutaconic acid, a specific isomer of glutaconic acid, may have neurotoxic effects. Studies in rats have shown its potential to induce oxidative stress in the brain, raising concerns about its possible role in neurological disorders. Further research is needed to explore this possibility and understand the underlying mechanisms. Source: Neurotoxic Effects of trans-Glutaconic Acid in Rats - PMC - NCBI:

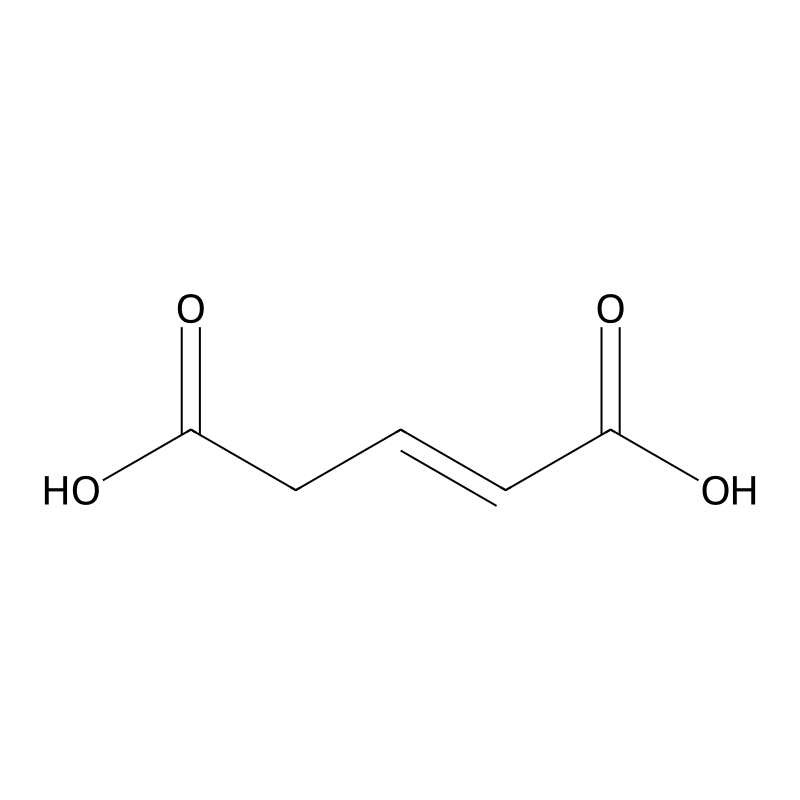

Glutaconic acid is an organic compound with the chemical formula . It exists as a colorless solid, melting at 77–82 °C. This dicarboxylic acid is structurally related to glutaric acid but features a double bond between the second and third carbon atoms, making it an unsaturated dicarboxylic acid. Glutaconic acid can exist in two geometric isomers: cis and trans, with the latter being more common in synthetic applications. The compound is also known for its role in biological processes, particularly in the metabolism of lysine, where it forms glutaconyl-CoA as an intermediate .

Glutaconic acid can pose certain safety hazards.

- Toxicity: Limited data exists on the specific toxicity of glutaconic acid. However, its presence in high concentrations can potentially act as an acidogen (acid-producing), neurotoxin (toxic to nerve cells), and metabotoxin (toxic due to metabolic processes) [].

- Flammability: Data on flammability is not readily available, but the presence of carboxylic acid groups suggests it might have low flammability.

- Reactivity: Glutaconic acid possesses a reactive structure due to the double bond and carboxylic acid groups. It can undergo various chemical reactions as discussed previously [, ].

- Decarboxylation: Under certain conditions, glutaconic acid can lose carbon dioxide to form other compounds.

- Esterification: It reacts with alcohols to form esters, which are useful in various industrial applications.

- Reduction and Oxidation: Glutaconic acid can be reduced to form glutaric acid or oxidized to yield other derivatives.

The presence of double bonds allows for additional reactions such as hydrogenation and polymerization .

Glutaconic acid is involved in metabolic pathways within the human body. It is produced during the metabolism of certain amino acids, including lysine and tryptophan. Elevated levels of glutaconic acid can lead to metabolic disorders such as glutaric aciduria type 1, where toxic metabolites accumulate, potentially causing neurological damage. The compound also exhibits neurotoxic properties when present at high concentrations, acting as an acidogen that may disrupt normal cellular functions .

Glutaconic acid can be synthesized through several methods:

- Bromination of Levulinic Acid: This involves treating levulinic acid with bromine followed by treatment with potassium carbonate to yield glutaconic acid.

- Hydrolysis of Dihydropyran: The hydrolysis followed by oxidation of dihydropyran can produce glutaconic acid.

- Cyclization Reactions: Certain cyclization reactions involving unsaturated compounds can yield glutaconic acid as a product.

Each method varies in complexity and yield, with some being more favorable for industrial applications due to cost-effectiveness and environmental considerations .

Glutaconic acid has several applications across various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis.

- Polymers: Serves as a building block for producing polyesters and polyamides due to its unique structure.

- Biochemical Research: Utilized in studies related to amino acid metabolism and associated disorders.

The unique properties of glutaconic acid make it valuable in creating materials with specific characteristics, such as improved elasticity and thermal stability .

Research has indicated that glutaconic acid interacts with several biological systems and compounds. For instance:

- Metabolic Pathways: Its interaction with coenzyme A forms glutaconyl-CoA, which plays a critical role in lysine metabolism.

- Neurotoxicity Studies: Elevated levels have been linked to neurotoxic effects, prompting studies into its mechanism of action within neural tissues.

These interactions highlight its significance not only in metabolic processes but also in understanding certain pathological conditions .

Glutaconic acid shares structural similarities with other dicarboxylic acids. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Melting Point (°C) | Unique Features |

|---|---|---|---|

| Glutaric Acid | 98–100 | Saturated dicarboxylic acid; higher water solubility | |

| Succinic Acid | 185–187 | Four carbon atoms; common in biological systems | |

| Adipic Acid | 151–153 | Six carbon atoms; widely used in nylon production | |

| Maleic Acid | 130–132 | Unsaturated; used in resins and plastics |

Glutaconic acid's unsaturation distinguishes it from these similar compounds, allowing for unique reactivity and application potential .

Early Discoveries and Structural Characterization

Glutaconic acid was first identified in the mid-20th century as a byproduct of microbial fermentation. Studies in the 1960s revealed that Peptococcus aerogenes could produce glutaconic acid during glutamic acid metabolism, marking its initial isolation from biological systems. The compound's cis and trans isomeric forms were later differentiated through crystallographic and spectroscopic methods, with the trans isomer (melting point: 130–132°C) being more prevalent in biological systems.

By the 1970s, its association with inborn errors of metabolism became apparent. Goodman et al. (1975) linked glutaconic acid accumulation to GA1, a rare autosomal recessive disorder caused by mutations in the GCDH gene. This discovery underscored its role as a metabolic biomarker and neurotoxin, catalyzing clinical research into its pathological mechanisms.

Advances in Synthetic Chemistry

Early synthetic routes involved bromination of levulinic acid followed by potassium carbonate treatment to yield cis-glutaconic acid. Later, cesium-mediated carboxylation of 3-butenoate provided a scalable method for producing glutaconate salts, enabling industrial applications. The development of glutaconic anhydride, a tautomeric form critical for polymer synthesis, further expanded its utility in materials science.

The geometric isomerism of glutaconic acid arises from the presence of a double bond between the second and third carbon atoms in its pentenedioic acid structure. The trans-isomer ($$ E $$-configuration) and cis-isomer ($$ Z $$-configuration) display distinct physicochemical properties. The trans-glutaconic acid melts at 133–135°C, while the cis-isomer melts at a lower temperature of 130–132°C [1] [6]. This difference in melting points reflects the higher symmetry and packing efficiency of the trans-isomer in the crystalline state.

Synthesis routes for these isomers differ markedly. The cis-isomer is prepared via bromination of levulinic acid, followed by treatment with potassium carbonate to induce cyclization [1]. In contrast, the trans-isomer is typically isolated from reaction mixtures under conditions favoring thermodynamic stability. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR), have been employed to distinguish these isomers. For instance, the trans-isomer exhibits a characteristic IR absorption band at 1680 cm$$^{-1}$$ due to the conjugated double bond, whereas the cis-isomer shows a shifted band at 1650 cm$$^{-1}$$ [8].

| Property | trans-Glutaconic Acid | cis-Glutaconic Acid |

|---|---|---|

| Melting Point (°C) | 133–135 | 130–132 |

| Density (g/cm³) | 1.4 | 1.3 |

| Boiling Point (°C) | 413.8 | 405.0 |

Comparative Structural Research with Related Dicarboxylic Acids

Glutaconic acid’s structure is often compared to saturated analogs like glutaric acid ($$ \text{HO}2\text{C}(\text{CH}2)3\text{CO}2\text{H} $$) and other unsaturated dicarboxylic acids. The presence of the double bond in glutaconic acid reduces rotational freedom, leading to planar geometry and altered reactivity. For example, glutaric acid lacks the conjugation present in glutaconic acid, making it less reactive in Diels-Alder reactions [1].

Comparative X-ray diffraction studies reveal that the trans-isomer adopts a nearly planar conformation, with the two carboxyl groups oriented antiperiplanar to minimize steric hindrance [6]. In contrast, glutaric acid exhibits a staggered conformation due to free rotation around single bonds. This structural rigidity in glutaconic acid enhances its ability to form stable coordination complexes with metal ions, a property exploited in catalysis [8].

Molecular Conformation Studies

Hartree-Fock (HF) and density functional theory (DFT) calculations have been used to analyze the geometric parameters of glutaconic acid. The trans-isomer’s optimized geometry shows a bond length of 1.34 Å for the central double bond, while the single bonds adjacent to it measure 1.48 Å [8]. These values align with experimental data from crystallographic studies, confirming the molecule’s planarity.

In solution, glutaconic acid exhibits dynamic conformational behavior. Nuclear Overhauser effect (NOE) spectroscopy studies indicate that the cis-isomer undergoes rapid interconversion between envelope and twist conformations, whereas the trans-isomer remains predominantly in a planar conformation [5]. This conformational flexibility influences its solubility and reactivity in aqueous media.

Structure-Activity Relationship Investigations

The electronic and steric effects of glutaconic acid’s structure dictate its chemical reactivity. The conjugated double bond facilitates electrophilic addition reactions, such as bromination, while the carboxyl groups enable esterification and decarboxylation. In biochemical contexts, glutaconic acid’s structural similarity to intermediates in lysine metabolism allows it to inhibit enzymes like glutaryl-CoA dehydrogenase, leading to metabolic disorders such as glutaric aciduria type 1 [4].

Comparative studies with 3-hydroxyglutaric acid highlight the importance of the double bond in mediating oxidative stress. The unsaturated backbone of glutaconic acid enhances its capacity to generate reactive oxygen species (ROS), contributing to neuronal damage in metabolic diseases [4].

Research on Glutaconic Anhydride and Tautomerism

Dehydration of glutaconic acid yields glutaconic anhydride, which predominantly exists as a dicarbonyl tautomer in solution [1]. This tautomerization is evidenced by IR spectroscopy, where the anhydride shows a strong absorption band at 1770 cm$$^{-1}$$ corresponding to the carbonyl stretching vibration [7].

Notably, both cis- and trans-glutaconic acid can form the same anhydride due to isomerization during synthesis. The reaction proceeds via a cyclic transition state, with the trans-isomer isomerizing to the cis-configuration under acidic conditions [1]. This tautomeric equilibrium has implications for the anhydride’s stability and reactivity in polymer synthesis.

$$ \text{Glutaconic Acid} \xrightarrow{-\text{H}_2\text{O}} \text{Glutaconic Anhydride} \xrightarrow{\text{tautomerism}} \text{Dicarbonyl Tautomer} $$

Research into the enzymatic mechanisms underlying glutaconic acid formation has revealed a complex network of biochemical transformations involving multiple enzyme systems. Glutaryl-coenzyme A dehydrogenase serves as the primary enzyme responsible for glutaconic acid formation through the oxidative decarboxylation of glutaryl-coenzyme A. This flavin adenine dinucleotide-dependent enzyme catalyzes a two-step reaction mechanism, initially forming glutaconyl-coenzyme A as an intermediate before proceeding to decarboxylation and the final production of crotonyl-coenzyme A and carbon dioxide.

The structural characterization of human glutaryl-coenzyme A dehydrogenase has provided critical insights into the enzymatic mechanism. Crystal structure analysis reveals that the enzyme binds substrate at the re face of the flavin adenine dinucleotide ring, with glutamate-370 functioning as the general base that abstracts the carbon-2 pro-R proton. The dehydrogenation mechanism involves proton transfer to the nitrogen-5 atom of flavin adenine dinucleotide, while the subsequent decarboxylation step is facilitated by arginine-94, which stabilizes the transient crotonyl-coenzyme A anion.

(R)-2-hydroxyglutaryl-coenzyme A dehydratase represents another crucial enzyme in glutaconic acid biosynthesis, particularly in anaerobic bacterial systems. This enzyme catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-coenzyme A to glutaconyl-coenzyme A. The enzyme requires activation by adenosine triphosphate, magnesium chloride, and titanium citrate through an activator protein present at very low cellular concentrations. The dehydratase contains flavin mononucleotide and iron-sulfur clusters as prosthetic groups, distinguishing it from other dehydratases in the acyl-coenzyme A dehydrogenase family.

Research has also identified glutaconyl-coenzyme A decarboxylase as a unique biotin-dependent enzyme that couples decarboxylation to sodium ion translocation across cellular membranes. This enzyme system functions as an ion pump, utilizing the free energy from glutaconyl-coenzyme A decarboxylation to drive the active transport of sodium ions from the cytoplasm to the periplasm. The carboxytransferase subunit catalyzes the transfer of carbon dioxide from glutaconyl-coenzyme A to biotin, which subsequently undergoes decarboxylation at the sodium pump site.

Alternative pathways for glutaconic acid formation have been discovered in bacterial systems. The enzyme CsiD, identified as an α-ketoglutarate-dependent dioxygenase, catalyzes the hydroxylation of glutarate to L-2-hydroxyglutarate, which can subsequently be converted to glutaconic acid through additional enzymatic steps. This pathway represents a novel route for glutaconic acid biosynthesis that bypasses the traditional glutaryl-coenzyme A dehydrogenase mechanism.

Glutaconyl-CoA in Metabolic Research

Glutaconyl-coenzyme A has emerged as a critical intermediate in metabolic research, serving as both a substrate and regulatory molecule in various biochemical pathways. Structural studies of glutaconyl-coenzyme A decarboxylase have revealed the molecular basis for biotin-dependent carboxyl transfer reactions. The crystal structure demonstrates that the active sites of the dimeric enzyme lie at interfaces between monomers, with the amino-terminal domain providing the glutaconyl-coenzyme A binding site and the carboxyl-terminal domain binding the biotinyllysine moiety.

The decarboxylation mechanism of glutaconyl-coenzyme A has been extensively characterized through kinetic and structural analyses. Research demonstrates that glutaconyl-coenzyme A binds tightly to glutaryl-coenzyme A dehydrogenase with a dissociation constant of approximately 1.0 micromolar, indicating high substrate affinity. The enzyme exhibits intrinsic enoyl-coenzyme A hydratase activity, rapidly hydrating glutaconyl-coenzyme A at physiological pH with a catalytic rate constant of 2.7 per second.

Ion pump coupling mechanisms have been elucidated through electrophysiological studies demonstrating that glutaconyl-coenzyme A decarboxylation drives electrochemical gradient formation across cellular membranes. This process is essential for adenosine triphosphate synthesis in certain anaerobic bacteria that utilize glutaconyl-coenzyme A as an energy source. The sodium-translocating glutaconyl-coenzyme A decarboxylase complex comprises multiple subunits, including two distinct biotin carrier proteins that differ in their central alanine- and proline-rich linker domains.

Substrate specificity studies have revealed that glutaconyl-coenzyme A serves as a competitive inhibitor of glutaryl-coenzyme A dehydrogenase in certain bacterial systems. Research on non-decarboxylating glutaryl-coenzyme A dehydrogenases shows that glutaconyl-coenzyme A can inhibit enzyme activity with apparent inhibition constants ranging from 5 to 10 micromolar. This inhibition mechanism provides a regulatory checkpoint that prevents excessive glutaconyl-coenzyme A accumulation under normal physiological conditions.

Pathogenic mutations affecting glutaconyl-coenzyme A metabolism have been characterized through site-directed mutagenesis studies. These investigations demonstrate that mutations affect protein folding, thermal stability, and substrate binding efficiency, resulting in reduced enzymatic activity. Clinical mutations often disrupt the hydrogen-bonding network involving the γ-carboxylate of enzyme-bound glutaconyl-coenzyme A, compromising the orientation required for efficient decarboxylation.

Alternative pathway research has identified non-decarboxylating variants of glutaryl-coenzyme A dehydrogenase that produce glutaconyl-coenzyme A without subsequent carbon dioxide release. These enzymes, found in anaerobic bacteria such as Desulfococcus multivorans, catalyze only the dehydrogenation step, releasing glutaconyl-coenzyme A as the final product. This finding has implications for understanding metabolic flexibility and potential therapeutic targets in bacterial infections.

Research on Lysine and Tryptophan Degradation Pathways

Lysine degradation pathways represent a major source of glutaconic acid formation through multiple distinct routes that have been extensively characterized in recent metabolic research. The saccharopine pathway constitutes the primary route for lysine catabolism in mammalian systems, involving the bifunctional enzyme 2-aminoadipic acid semialdehyde synthase. This enzyme contains both lysine-2-oxoglutarate reductase and saccharopine dehydrogenase domains, catalyzing the sequential conversion of lysine to saccharopine and subsequently to 2-aminoadipic semialdehyde. Structural characterization of the human lysine-2-oxoglutarate reductase domain has provided insights into substrate binding mechanisms and potential therapeutic targets for glutaric aciduria type 1.

The cadaverine pathway represents an alternative bacterial route for lysine degradation that directly contributes to glutaconic acid formation through glutarate intermediates. Recent research has demonstrated that Escherichia coli utilizes this pathway through the sequential action of lysine decarboxylase, cadaverine aminotransferase, and aminovaleraldehyde dehydrogenase to convert lysine to 5-aminovalerate. The enzyme CsiD then catalyzes the hydroxylation of the resulting glutarate to L-2-hydroxyglutarate using α-ketoglutarate as a co-substrate. This pathway provides an important link between lysine catabolism and central carbon metabolism.

Research on the pipecolic acid pathway has revealed tissue-specific roles in lysine degradation, particularly in brain and liver metabolism. This pathway involves the conversion of lysine to pipecolic acid, which is subsequently metabolized to α-aminoadipic semialdehyde through a series of enzymatic transformations. The pathway exhibits distinct subcellular compartmentalization, with enzymes localized in mitochondria, cytosol, and peroxisomes. Clinical relevance has been established through its involvement in pyridoxine-dependent epilepsy and glutaric aciduria type 1, making it a target for substrate reduction therapy.

Tryptophan degradation pathways contribute to glutaconic acid formation through distinct mechanistic routes. The kynurenine pathway represents the major route for tryptophan catabolism, accounting for approximately 95% of dietary tryptophan degradation. This pathway involves the sequential conversion of tryptophan to kynurenine, 3-hydroxykynurenine, and 3-hydroxyanthranilate, ultimately leading to quinolinic acid formation and nicotinamide adenine dinucleotide biosynthesis. Terminal steps of this pathway can contribute to glutaryl-coenzyme A formation, which may accumulate as glutaconic acid in patients with glutaric aciduria type 1.

Alternative bacterial tryptophan degradation pathways have been characterized in organisms such as Burkholderia cepacia, revealing novel enzymatic mechanisms that bypass traditional mammalian routes. This pathway converts tryptophan to 2-amino-3-carboxymuconate semialdehyde, which undergoes enzymatic degradation to pyruvate and acetate through intermediates including 2-aminomuconate and 4-oxalocrotonate. This bacterial pathway differs significantly from the proposed mammalian pathway and does not directly involve glutaconic acid formation, but provides insights into alternative metabolic strategies for aromatic amino acid catabolism.

Comparative studies of lysine and tryptophan degradation have utilized stable isotope tracing to elucidate metabolic flux distributions and pathway contributions. Research using ¹³C-labeled lysine has demonstrated that different tissues exhibit varying preferences for specific degradation pathways. These studies have revealed that the gut microbiome serves as a significant source of glutarate and L-2-hydroxyglutarate, which are associated with various human diseases including cancer and organic acidurias.

Metabolic Regulation Research

Metabolic regulation of glutaconic acid biosynthesis and degradation involves multiple levels of control that have been systematically investigated through contemporary research approaches. Transcriptional control mechanisms have been characterized through the identification of specific regulatory proteins that respond to substrate availability and cellular energy status. The GntR family protein CsiR and the LysR family protein GcdR function as independent regulators that control different aspects of glutarate catabolism. CsiR represses transcription of genes encoding the glutarate hydroxylation pathway, while GcdR activates transcription of genes involved in the glutaryl-coenzyme A dehydrogenation pathway.

Research has demonstrated that CsiR responds to both glutarate and L-2-hydroxyglutarate as effector molecules, providing a sophisticated sensing mechanism for pathway regulation. Electrophoretic mobility shift assays have confirmed direct binding of CsiR to promoter regions of target genes, with binding affinity modulated by the presence of these metabolites. This regulatory system enables Pseudomonas putida to effectively sense and utilize glutarate and L-2-hydroxyglutarate while preventing excessive accumulation of potentially toxic intermediates.

Post-translational modification represents a critical regulatory mechanism, particularly through glutarylation of key metabolic enzymes. Recent research has identified glutarylation of the pyruvate dehydrogenase E2 subunit as a major regulatory mechanism affecting cellular energy metabolism. This modification disrupts normal lipoylation of the enzyme complex, resulting in reduced pyruvate dehydrogenase activity and increased glycolytic flux. The modification occurs rapidly in cells treated with diethyl glutarate and represents a direct mechanism for metabolic control independent of transcriptional regulation.

Studies have demonstrated that glutarylation affects pyruvate dehydrogenase complex activity through competitive inhibition of lipoylation at specific lysine residues. This mechanism provides a direct link between glutarate availability and central carbon metabolism, enabling cells to adjust metabolic flux in response to glutarate levels. The modification is reversible and responds to changes in cellular glutarate concentrations, suggesting a dynamic regulatory system.

Allosteric regulation mechanisms have been characterized through detailed kinetic analyses of enzyme inhibition patterns. Research on glutaryl-coenzyme A dehydrogenase variants has revealed that glutaconyl-coenzyme A acts as a competitive inhibitor with apparent inhibition constants in the micromolar range. This feedback inhibition mechanism prevents excessive glutaconyl-coenzyme A accumulation and maintains metabolic homeostasis under normal physiological conditions.

Enzyme induction and repression systems respond to nutritional and environmental conditions. Studies of glucose oxidase and catalase expression have demonstrated coordinate regulation in response to glucose levels and oxygen availability. Calcium carbonate induces synthesis of both enzymes, while optimal expression occurs at pH 5.5 with elevated oxygen levels. These regulatory mechanisms ensure appropriate enzyme levels for glutaconic acid metabolism under varying cellular conditions.

Compartmentalization plays a crucial role in metabolic regulation through differential enzyme localization and substrate availability. Research has demonstrated that lysine degradation pathways exhibit distinct subcellular distributions, with the saccharopine pathway confined to mitochondria while the pipecolic acid pathway involves mitochondrial, cytosolic, and peroxisomal components. This compartmentalization determines metabolic flux distribution and enables tissue-specific regulation of glutaconic acid formation.

Peroxisomal metabolism of glutaryl-coenzyme A has been characterized as an alternative to mitochondrial processing. Under conditions where mitochondrial glutaryl-coenzyme A dehydrogenase activity is impaired, glutaryl-coenzyme A undergoes oxidation in peroxisomes to glutaconyl-coenzyme A and hydrogen peroxide. The glutaconyl-coenzyme A is subsequently transferred to mitochondria for decarboxylation, providing a compensatory mechanism for maintaining metabolic flux.

Comparative Metabolomics Approaches

Comparative metabolomics approaches have provided unprecedented insights into glutaconic acid metabolism through systematic analysis of metabolite profiles across different biological conditions and disease states. Targeted metabolomics platforms have been developed specifically for glutaconic acid analysis using liquid chromatography-mass spectrometry methods. These platforms enable accurate quantification of glutaconic acid concentrations across a wide dynamic range in various biological matrices including plasma, serum, urine, and tissue samples.

Advanced analytical methods have incorporated stable isotope-labeled internal standards to improve quantification accuracy and precision. Sample preparation techniques including protein precipitation and solid-phase extraction have been optimized to remove interfering compounds and enhance sensitivity for glutaconic acid detection. These methodological advances have enabled comparative studies across different experimental conditions and patient populations.

Untargeted metabolomics studies have revealed unexpected metabolic connections involving glutaconic acid in various physiological and pathological contexts. Research using high-resolution liquid chromatography-mass spectrometry has identified glutaconic acid as a significantly altered metabolite in diverse conditions including pentosidine exposure, metabolic syndrome, and cancer. These studies have demonstrated that glutaconic acid levels correlate with specific metabolic pathway activities and can serve as a biomarker for metabolic dysfunction.

A comprehensive untargeted metabolomics study of pentosidine-exposed adipose tissue identified glutaconic acid as one of 42 significantly altered metabolites, with a fold change of 5.134 and strong statistical significance. The study revealed that glutaconic acid levels were upregulated in response to pentosidine exposure, suggesting a role in fatty acid metabolism disruption. Pathway analysis indicated that glutaconic acid was associated with disrupted amino acid metabolism, energy metabolism, and fatty acid metabolism pathways.

Disease-specific metabolomics approaches have characterized glutaconic acid alterations in various pathological conditions. Studies of cytokine storm associated with COVID-19 versus surgical sepsis have revealed distinct metabolomic profiles involving glutaconic acid and related metabolites. These comparative analyses have identified similarities and differences between inflammatory conditions, providing insights into disease-specific metabolic mechanisms.

Research on metabolic risk factors has demonstrated that glutaconic acid levels correlate with components of metabolic syndrome including obesity, insulin resistance, hypertension, and dyslipidemia. Large-scale metabolite profiling studies involving over 1700 individuals have revealed that individuals with metabolic risk factors exhibit altered glutaconic acid metabolism. These findings suggest that glutaconic acid pathways may serve as therapeutic targets for metabolic intervention.

Tissue-specific comparative metabolomics has revealed distinct patterns of glutaconic acid metabolism across different organs and cell types. Studies comparing serum metabolomic profiles between different patient populations have identified glutaconic acid as a discriminating metabolite with potential diagnostic utility. Analysis of amino acid and acylcarnitine profiles has demonstrated tissue-specific alterations in glutaconic acid-related pathways.

Temporal metabolomics approaches have characterized dynamic changes in glutaconic acid levels over time in response to various interventions. Studies of wine flor-yeasts utilizing gluconic acid as a carbon source have demonstrated time-dependent changes in glutaconic acid and related metabolites. These temporal analyses provide insights into metabolic pathway kinetics and regulatory dynamics.

Isotopic Labeling Studies in Metabolic Research

Isotopic labeling studies have revolutionized understanding of glutaconic acid metabolism by enabling direct measurement of metabolic flux and pathway contributions. Carbon-13 metabolic tracing has emerged as the gold standard for investigating glutaconic acid biosynthesis and degradation pathways. Studies using uniformly labeled ¹³C-glucose and ¹³C-glutamine have demonstrated the relative contributions of different carbon sources to glutaconic acid formation in various cell types and tissues.

Research utilizing ¹³C-glutamine infusion in Listeria monocytogenes-infected mice has revealed dynamic changes in glutamine utilization for glutaconic acid synthesis. Early in infection, CD8 T effector cells preferentially utilize glutamine for tricarboxylic acid cycle anaplerosis, with approximately 45% of citrate and malate containing ¹³C-labeled carbon derived from glutamine. This glutamine-dependent metabolism supports both adenosine triphosphate production and de novo pyrimidine synthesis required for T cell expansion.

Mass isotopomer distribution analysis has provided detailed insights into the stereochemistry and mechanisms of glutaconic acid formation. Studies using specifically labeled ¹³C-glucose tracers have identified optimal labeling patterns for analyzing individual metabolic fluxes and pathway activities. Research demonstrates that [1,2-¹³C₂]glucose provides the most precise estimates for glycolytic flux, while [U-¹³C₅]glutamine emerges as the preferred tracer for tricarboxylic acid cycle analysis.

Advanced computational methods including X¹³CMS platform have been developed for systems-level analysis of isotopic labeling data. These tools enable identification of compounds that incorporate isotopic tracers and quantification of labeling extent across entire metabolic networks. Application of these methods has revealed unexpected chemical transformations and metabolic connections involving glutaconic acid.

Deuterium labeling studies have investigated kinetic isotope effects and label loss mechanisms in glutaconic acid metabolism. Research using [6,6-²H₂]-glucose has demonstrated that deuterium label loss in glutamate and glutamine ranges from 15.7% to 41.5% in rat brain tissue. These studies provide critical information for accurate interpretation of metabolic flux measurements and absolute rate calculations.

Nitrogen-15 labeling approaches have characterized glutamate-glutamine cycling and nitrogen metabolism related to glutaconic acid pathways. Studies using [¹⁵N]glutamate have demonstrated maintained glutamate nitrogen metabolism in aged brain tissue, despite alterations in carbon metabolism. These findings suggest differential regulation of carbon and nitrogen metabolic pathways in glutaconic acid-related systems.

Multi-tracer labeling strategies have enabled comprehensive analysis of metabolic network interactions. Research combining ¹³C and ²H labeling has provided integrated measurements of gluconeogenesis and tricarboxylic acid cycle flux in human subjects. These studies have revealed complex metabolic relationships involving glutaconic acid precursors and demonstrated the utility of isotopic labeling for clinical metabolic assessment.

Dynamic labeling studies have characterized temporal changes in glutaconic acid metabolism using time-course isotopic measurements. Research on hippocampal slices from aged mice has demonstrated age-related alterations in cellular energy metabolism, with elevated glycolytic capacity but reduced oxidative glucose metabolism. These temporal analyses provide insights into metabolic aging processes and potential therapeutic targets.

Research on Glutaryl-CoA to Glutaconyl-CoA Conversion Mechanisms

Research on glutaryl-coenzyme A to glutaconyl-coenzyme A conversion has elucidated fundamental mechanisms underlying this critical metabolic transformation. Structural characterization of glutaryl-coenzyme A dehydrogenase has provided detailed insights into the molecular basis of substrate binding and catalytic mechanism. Crystal structures of human glutaryl-coenzyme A dehydrogenase complexed with substrate analogs have revealed the precise arrangement of active site residues and cofactors required for efficient conversion.

The enzyme exhibits a homotetrameric structure with tetrahedral symmetry, containing one non-covalently bound flavin adenine dinucleotide per monomer. The active site architecture demonstrates that substrate binds at the re face of the flavin adenine dinucleotide ring, with glutamate-370 serving as the general base for proton abstraction. The substrate-binding pocket accommodates the glutaryl-coenzyme A chain length specifically, distinguishing this enzyme from other acyl-coenzyme A dehydrogenases.

Kinetic mechanism studies have identified the rate-determining steps in glutaryl-coenzyme A dehydrogenase turnover. Research demonstrates that the major rate-determining step is the release of crotonyl-coenzyme A product, as chemical steps and reoxidation of reduced flavin adenine dinucleotide proceed much faster than overall enzyme turnover. Transit time analysis of individual reactions has revealed that other steps are only partially rate-determining.

The catalytic mechanism involves initial dehydrogenation of glutaryl-coenzyme A to form glutaconyl-coenzyme A as an enzyme-bound intermediate. Spectroscopic studies have demonstrated direct binding of glutaconyl-coenzyme A to the enzyme with high affinity, characterized by dissociation constants in the low micromolar range. The intermediate exhibits a characteristic absorption spectrum that can be monitored during enzymatic turnover.

Decarboxylation mechanism research has revealed the molecular details of carbon dioxide elimination from glutaconyl-coenzyme A. Structural analysis indicates that carbonyl polarization of the thioester bond initiates decarboxylation, while arginine-94 stabilizes the transient crotonyl-coenzyme A anion. Protonation of the carbanion intermediate occurs through a 1,3-prototropic shift catalyzed by the conjugated acid of glutamate-370.

The enzyme exhibits intrinsic enoyl-coenzyme A hydratase activity, rapidly hydrating glutaconyl-coenzyme A at physiological pH. This secondary activity provides an alternative fate for the glutaconyl-coenzyme A intermediate under certain conditions, potentially contributing to the formation of 3-hydroxyglutaryl-coenzyme A. The hydratase activity demonstrates functional similarity to other acyl-coenzyme A dehydrogenase family members.

Variant enzyme studies have characterized non-decarboxylating glutaryl-coenzyme A dehydrogenases that produce glutaconyl-coenzyme A without subsequent carbon dioxide release. Site-directed mutagenesis of amino acids involved in substrate carboxylate binding has generated enzymes with altered decarboxylation efficiency. Exchange of serine-97 to alanine or tyrosine-370 to alanine results in relative glutaconyl-coenzyme A to crotonyl-coenzyme A formation ratios ranging from 1:1 to 13:1.

Research on Desulfococcus multivorans glutaryl-coenzyme A dehydrogenase has revealed a naturally occurring non-decarboxylating variant that catalyzes only the dehydrogenation step. This enzyme converts glutaryl-coenzyme A to glutaconyl-coenzyme A without subsequent decarboxylation, with the reaction limited by product inhibition when approximately 30% of substrate is consumed. Addition of membrane extracts containing appropriate decarboxylase activity can complete the conversion to crotonyl-coenzyme A.

Regulatory mechanism studies have identified multiple levels of control affecting glutaryl-coenzyme A to glutaconyl-coenzyme A conversion. Product inhibition by glutaconyl-coenzyme A represents a primary regulatory mechanism, with inhibition constants in the 5-10 micromolar range for sensitive enzyme variants. This feedback regulation prevents excessive glutaconyl-coenzyme A accumulation under normal physiological conditions.

Post-translational regulation through glutarylation has emerged as an important control mechanism affecting related enzymes. Research has demonstrated that glutaryl-coenzyme A serves as a substrate for protein glutarylation reactions, with the pyruvate dehydrogenase E2 subunit identified as a major target. This modification affects enzyme activity and provides a mechanism for metabolic regulation in response to glutaryl-coenzyme A availability.

Physical Description

XLogP3

Melting Point

UNII

Other CAS

505-36-2

628-48-8

Wikipedia

Transglutaconic acid